7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid
Description
Properties
CAS No. |
35729-52-3 |
|---|---|
Molecular Formula |
C24H35N3O10 |
Molecular Weight |
525.5 g/mol |
IUPAC Name |
7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid |
InChI |
InChI=1S/C20H31N3O2.2C2H2O4/c1-4-7-14-25-17-10-11-18-19(15-17)21-16-23(20(18)24)13-9-8-12-22(5-2)6-3;2*3-1(4)2(5)6/h10-11,15-16H,4-9,12-14H2,1-3H3;2*(H,3,4)(H,5,6) |
InChI Key |
BQLZMJXFKBHDTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=O)N(C=N2)CCCCN(CC)CC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid
General Synthetic Approach
The synthesis typically begins with the formation of the quinazolinone core, followed by functionalization at the 7-position with a butoxy group and substitution at the 3-position with a 4-(diethylamino)butyl side chain. The final compound is isolated as its oxalic acid salt to enhance stability and solubility.
Detailed Stepwise Synthesis
Step 1: Preparation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one Intermediate
This intermediate is crucial for introducing the butoxy side chain at the 7-position of the quinazolinone ring. The preparation involves nucleophilic substitution of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane under basic conditions. Several methods with varying solvents and bases have been reported, with yields ranging from 73% to 85%. The reaction conditions and yields are summarized in Table 1 below.
| Yield (%) | Base/Conditions | Solvent | Temperature | Reaction Time | Notes |
|---|---|---|---|---|---|
| 85 | Sodium hydroxide, potassium iodide | Acetonitrile | 30°C | 16 h | Filtration and column chromatography purification |
| 80.95 | Potassium carbonate | N,N-dimethylformamide | 30-45°C | 6-7 h | Multi-step addition of base, workup with chloroform and cyclohexane |
| 75.5 | Potassium carbonate | Propan-1-ol | Reflux | 6 h | Reflux, filtration, and recrystallization in ethyl acetate |
| 74 | Potassium carbonate | Ethanol | Reflux | Overnight | Extraction and flash chromatography purification |
| 73.3 | Potassium carbonate | Water/acetonitrile | Reflux | 4-6 h | Crystallization from 2-propanol/water |
| 72 | Potassium carbonate, Aliquat 336 (phase transfer catalyst) | Toluene | Reflux | 2 h | Phase transfer catalysis, filtration, and ethyl acetate slurry |
| 74-75 | Potassium carbonate | Acetone | 60-65°C | 16 h | Reflux, filtration, charcoal treatment, and crystallization |
Table 1: Preparation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one under various conditions
Step 2: Introduction of the Diethylamino Butyl Side Chain
Following the synthesis of the 7-(4-bromobutoxy) intermediate, the 3-position substitution with the 4-(diethylamino)butyl group is achieved by nucleophilic substitution using diethylamine derivatives under controlled conditions. Although specific detailed protocols for this step on this exact compound are less commonly published, standard alkylation methods with appropriate amine nucleophiles and base catalysts are employed, often in polar aprotic solvents.
Step 3: Formation of the Oxalic Acid Salt
The free base form of 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one is converted to its oxalic acid salt by reaction with oxalic acid in an appropriate solvent, typically under mild conditions to ensure salt formation without degradation. This salt form improves the compound's physicochemical properties for biological evaluation.
Analytical and Research Outcomes
Purity and Yield
The yields for the key intermediate 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one range from 73% to 85% depending on reaction conditions, with purity levels often exceeding 85% after purification steps such as recrystallization or chromatography. The final compound's purity is typically confirmed by HPLC, NMR spectroscopy, and mass spectrometry.
Structural Characterization
- NMR Spectroscopy : Confirms the substitution pattern on the quinazolinone ring and the presence of butoxy and diethylamino groups.
- X-ray Crystallography : Used to determine the three-dimensional conformation critical for biological activity.
- Mass Spectrometry : Confirms molecular weight and formula (C18H24N2O3).
Chemical Stability
The compound exhibits stability under standard laboratory conditions but requires careful handling to avoid degradation of sensitive functional groups such as the diethylamino side chain and butoxy linkage.
Summary Table of Preparation Parameters
| Step | Reagents | Conditions | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|
| 1 | 7-hydroxy-3,4-dihydroquinolin-2(1H)-one + 1,4-dibromobutane + base (K2CO3 or NaOH) | Solvent: DMF, Acetonitrile, Ethanol, etc.; Temp: 30-105°C; Time: 2-16 h | 73-85 | Filtration, chromatography, recrystallization | Optimization depends on solvent and base |
| 2 | 7-(4-bromobutoxy) intermediate + diethylamine derivative | Polar aprotic solvent, base catalyst, mild heating | Not explicitly detailed | Standard organic workup | Nucleophilic substitution at 3-position |
| 3 | Free base + oxalic acid | Mild conditions, solvent | Quantitative | Crystallization | Salt formation for stability |
Chemical Reactions Analysis
Types of Reactions
7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or diethylamino butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Potassium carbonate, sodium hydroxide
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences
The table below compares 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid with a structurally related pyridopyrimidine derivative identified in the evidence:
¹ Derived from InChI in .
² Calculated based on structural data in .
Implications of Structural Variations
- The urea moiety in the pyridopyrimidine derivative introduces hydrogen-bond donor/acceptor sites, which could enhance receptor affinity but reduce metabolic stability compared to the oxalate salt form .
- Counterion Effects : The oxalic acid in the target compound improves aqueous solubility and stability, whereas the neutral analog may require formulation adjustments for bioavailability .
Research Findings and Functional Insights
Physicochemical Properties
- Solubility: The oxalic acid salt form of the target compound likely exhibits higher aqueous solubility than its free base or the neutral pyridopyrimidine analog, which is advantageous for intravenous administration .
- Lipophilicity : The butoxy group (logP ~2.5–3.0) contributes to moderate lipophilicity, whereas the tert-butyl urea and dimethoxyphenyl groups in the analog may increase logP, favoring blood-brain barrier penetration .
Biological Activity
7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid, identified by its CAS number 35729-52-3, is a compound belonging to the quinazolinone family. This class of compounds has garnered attention for its diverse biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H35N3O10
- Molecular Weight : 525.549 g/mol
- CAS Number : 35729-52-3
Biological Activity Overview
Quinazolinone derivatives have been extensively studied for their pharmacological properties. The specific compound in focus has shown promising results in various biological assays, particularly in cancer cell lines.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit potent anticancer activity. For instance, related quinazoline compounds have demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT-116) with IC50 values ranging from 2.90 µM to 17.30 µM depending on structural modifications and substituents .
Table 1: Cytotoxicity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid | MCF-7 | TBD |
| Related Quinazoline Derivative | HCT-116 | 2.90 - 6.40 |
| Doxorubicin (Control) | MCF-7 | 5.6 ± 0.30 |
The mechanism by which quinazolinones exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Specifically, studies have shown that these compounds can modulate key proteins involved in apoptosis, such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells .
Case Study: Apoptotic Pathway Activation
A notable study explored the effect of a quinazolinone derivative on HCT-116 cells, demonstrating that treatment resulted in significant activation of apoptotic pathways as evidenced by flow cytometry analysis. The compound caused an accumulation of cells in the G1 phase and increased levels of pro-apoptotic protein Bax compared to untreated controls .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of quinazolinone derivatives are crucial for their therapeutic application. Early studies suggest that these compounds exhibit favorable absorption and distribution characteristics. Additionally, safety profiles have indicated low toxicity levels in vitro, which is a promising indicator for future clinical applications .
Q & A
What are the recommended synthetic routes for 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one oxalate?
Basic:
The synthesis involves multi-step procedures, typically starting with quinazolinone core formation followed by alkylation and salt formation. For example:
- Step 1: Formation of the quinazolinone backbone via condensation of anthranilic acid derivatives with carbonyl sources (e.g., benzoyl chloride in pyridine at 0–2°C) .
- Step 2: Introduction of the 7-butoxy group using butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Alkylation at position 3 with 4-(diethylamino)butyl bromide.
- Step 4: Salt formation with oxalic acid in ethanol, requiring precise stoichiometry and recrystallization for purity .
Advanced:
Optimizing regioselectivity during alkylation (position 3 vs. other sites) may require kinetic control or protecting group strategies. For instance, using bulky bases to minimize side reactions or monitoring intermediates via LC-MS .
Which analytical techniques are essential for characterizing this compound?
Basic:
- Structural Confirmation: NMR (¹H/¹³C) to verify substituent positions and oxalic acid coordination .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) or LC-MS/MS for trace impurity profiling .
- Thermal Stability: TGA/DSC to assess decomposition points, particularly for the oxalate salt .
Advanced:
- Dynamic Solubility Studies: Use pH-dependent solubility assays (e.g., shake-flask method) to evaluate oxalic acid’s impact on bioavailability.
- Crystallography: Single-crystal X-ray diffraction to resolve steric effects from the diethylamino butyl group .
How can initial cytotoxicity screening be designed for this compound?
Basic:
- Model Organism: Use Daphnia magna for rapid, cost-efficient toxicity screening (24–48 hr exposure, LC₅₀ calculation) .
- Dose Range: 1–100 µM in triplicate, with DMSO controls (<0.1% v/v).
Advanced:
- Mechanistic Follow-Up: Combine cytotoxicity assays with ROS detection or mitochondrial membrane potential assays (JC-1 staining) to identify pathways .
- Comparative Models: Validate results in mammalian cell lines (e.g., HEK293 or HepG2) to assess species-specific responses .
How should researchers resolve contradictory data in reported biological activities?
Advanced:
- Meta-Analysis: Systematically compare studies for variables like solvent choice (e.g., DMSO vs. ethanol) or assay pH, which may alter oxalic acid dissociation .
- Dose-Response Reproducibility: Replicate experiments across multiple labs using standardized protocols (e.g., OECD guidelines for D. magna) .
What strategies enhance the compound’s bioavailability?
Basic:
- Salt Optimization: Test alternative counterions (e.g., hydrochloride) to improve aqueous solubility while retaining activity .
- Prodrug Design: Modify the butoxy group with ester linkages for hydrolytic activation in vivo .
Advanced:
- Nanocarrier Encapsulation: Use liposomes or PLGA nanoparticles to enhance permeability across biological barriers (e.g., blood-brain barrier) .
How can structural modifications improve target selectivity?
Advanced:
- SAR Studies: Systematically vary the diethylamino butyl chain length and measure affinity for kinases (e.g., EGFR) using SPR or fluorescence polarization .
- Molecular Docking: Model interactions with ATP-binding pockets to prioritize substituents with lower steric hindrance .
What methods validate the compound’s stability under storage conditions?
Basic:
- Forced Degradation: Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then analyze via HPLC .
- Table: Stability under accelerated conditions
| Condition | Degradation Products Identified | Reference |
|---|---|---|
| 60°C | Oxalic acid decarboxylation | |
| UV Light | Quinazolinone ring oxidation |
Advanced:
- Isotope-Labeled Studies: Use ¹³C₂-oxalic acid to track dissociation kinetics in plasma via LC-MS/MS .
How can researchers optimize crystallization for X-ray analysis?
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
